NBD-Cl

Catalog No.
S590550
CAS No.
10199-89-0
M.F
C6H2ClN3O3
M. Wt
199.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NBD-Cl

CAS Number

10199-89-0

Product Name

NBD-Cl

IUPAC Name

4-chloro-7-nitro-2,1,3-benzoxadiazole

Molecular Formula

C6H2ClN3O3

Molecular Weight

199.55 g/mol

InChI

InChI=1S/C6H2ClN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H

InChI Key

IGHBXJSNZCFXNK-UHFFFAOYSA-N

SMILES

Array

Synonyms

4 Chloro 7 nitrobenzofurazan, 4-Chloro-7-nitrobenzofurazan, 7 Chloro 4 nitrobenzofurazan, 7-Chloro-4-nitrobenzofurazan, Chloride, NBD, Chloride, Nitrobenzoxadiazole, Chloronitrobenzoxadiazole, NBD Chloride, NBF Cl, NBF-Cl, Nitrobenzoxadiazole Chloride

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]

The exact mass of the compound 4-Chloro-7-nitrobenzofurazan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 228140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles. It belongs to the ontological category of benzoxadiazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a highly established, non-fluorescent electrophilic reagent that reacts with primary and secondary amines, as well as thiols, to yield intensely fluorescent adducts. In industrial and analytical procurement, it is primarily sourced for pre- and post-column high-performance liquid chromatography (HPLC) derivatization workflows. Its value lies in its ability to provide high-sensitivity fluorescence detection (excitation ~464 nm, emission ~512 nm) while maintaining excellent shelf stability and aqueous solubility compared to alternative labeling agents. This makes it a foundational reagent for pharmaceutical quality control, environmental monitoring of amines, and amino acid profiling[1].

Substituting NBD-Cl with its highly reactive fluorinated analog (NBD-F) or other common reagents like o-phthalaldehyde (OPA) or Dansyl chloride often leads to workflow failures. While NBD-F offers faster reaction kinetics, it suffers from rapid hydrolysis in aqueous-methanolic solutions, leading to high background noise and requiring stringent, costly storage conditions[1]. Conversely, OPA completely fails to derivatize secondary amines, creating blind spots in comprehensive amine profiling. Dansyl chloride requires UV excitation, which introduces severe matrix interference in biological samples. Procuring NBD-Cl ensures a balanced combination of secondary amine reactivity, visible-wavelength excitation, and operational stability that these alternatives cannot match.

Aqueous Stability and Handling Robustness vs. NBD-F

While NBD-F is often cited for its rapid reaction kinetics, this reactivity comes at a severe cost to stability. Studies demonstrate that NBD-F experiences 30–50% decomposition in methanol-water solutions within 25 minutes under daylight exposure [1]. In contrast, NBD-Cl maintains high structural integrity under identical aqueous-organic conditions, requiring far less stringent handling. For high-throughput or automated pre-column derivatization sequences where reagents sit on autosamplers for hours, the rapid degradation of NBD-F causes unacceptable baseline drift and reproducibility failures, making NBD-Cl the superior choice for reliable batch processing.

Evidence DimensionReagent decomposition in methanol-water (25 min, daylight)
Target Compound DataNBD-Cl (High stability, minimal baseline drift over standard autosampler durations)
Comparator Or BaselineNBD-F (~30–50% decomposition within 25 minutes)
Quantified Difference>30% higher degradation rate for NBD-F in standard solvent mixtures
ConditionsMethanol-water solution, daylight exposure, room temperature

Ensures reproducible derivatization yields across large sample batches without requiring ultra-stringent, light-blocked, or sub-zero autosampler conditions.

Secondary Amine Reactivity vs. OPA

A critical limitation in amine profiling is the detection of secondary amines, such as dimethylamine or proline. o-Phthalaldehyde (OPA) is a widely procured derivatization agent but strictly requires primary amines and a thiol co-reagent to function, leaving secondary amines entirely undetected [1]. NBD-Cl undergoes nucleophilic aromatic substitution with both primary and secondary amines, yielding highly fluorescent adducts. In pharmaceutical impurity testing (e.g., dimethylamine and diethylamine quantification), NBD-Cl provides a direct, single-reagent derivatization pathway, eliminating the need for complex multi-reagent workarounds or secondary oxidation steps required by OPA-based methods.

Evidence DimensionReactivity with secondary aliphatic amines
Target Compound DataNBD-Cl (Direct formation of stable fluorescent adducts)
Comparator Or BaselineOPA (Zero reactivity without prior chemical conversion)
Quantified Difference100% detection capability vs. 0% for secondary amines
ConditionsStandard alkaline borate buffer (pH 8-11) derivatization

Allows procurement to consolidate reagents by using a single compound to quantify both primary and secondary amine impurities in pharmaceutical quality control.

Matrix Interference Reduction vs. Dansyl Chloride

Dansyl chloride is a traditional alternative for amine derivatization, but it requires ultraviolet (UV) excitation (typically around 330-340 nm). This UV requirement heavily overlaps with the auto-fluorescence of endogenous proteins, humic acids, and complex biological matrices, severely degrading the signal-to-noise ratio. NBD-Cl derivatives exhibit an excitation maximum in the visible spectrum (approximately 464 nm) [1]. By shifting the excitation wavelength into the visible range, NBD-Cl dramatically reduces background matrix interference, allowing for lower limits of detection (LODs) in complex environmental or biological samples without requiring exhaustive pre-analysis cleanup steps. Furthermore, NBD-Cl is more stable to moisture than Dansyl chloride.

Evidence DimensionOptimal excitation wavelength
Target Compound DataNBD-Cl (~464 nm, visible region)
Comparator Or BaselineDansyl chloride (~340 nm, UV region)
Quantified Difference~124 nm red-shift in excitation wavelength
ConditionsFluorescence detection of amine adducts in complex matrices

Minimizes false positives and background noise in complex sample matrices, reducing the need for expensive and time-consuming sample purification steps.

Pharmaceutical Impurity Profiling (Secondary Amines)

Because NBD-Cl effectively derivatizes secondary amines like dimethylamine (DMA) and diethylamine (DEA) [1], it is an essential reagent for screening pharmaceutical formulations for these precursors, which are critical risk factors for nitrosamine formation. Its high stability allows for reproducible batch analysis in quality control labs.

Automated Pre-Column HPLC Derivatization

In high-throughput industrial laboratories analyzing amino acids or biogenic amines, autosampler stability is paramount. NBD-Cl's superior resistance to aqueous hydrolysis compared to NBD-F ensures that samples prepared in standard borate buffers remain stable throughout long chromatographic sequences, preventing yield degradation over time[2].

Environmental Water Monitoring for Amines

When analyzing wastewater or environmental samples for trace aliphatic amines, matrix auto-fluorescence is a major barrier. NBD-Cl's visible-range excitation (~464 nm) bypasses the UV-absorbing interferents that typically confound Dansyl chloride assays, enabling direct, high-sensitivity detection with minimal sample cleanup[3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

198.9784686 Da

Monoisotopic Mass

198.9784686 Da

Heavy Atom Count

13

UNII

EQF2794IRE

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (23.31%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (71.17%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

10199-89-0

Wikipedia

4-chloro-7-nitrobenzofurazan

General Manufacturing Information

2,1,3-Benzoxadiazole, 4-chloro-7-nitro-: ACTIVE

Dates

Last modified: 08-15-2023
Chen et al. An oxidation sensing mechanism is used by a global regulator MgrA in Staphylococcus aureus Nature Chemical Biology, doi: 10.1038/nchembio820, published online 17 September 2006 http://www.nature.com/naturechemicalbiology
Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology
Anzenbacher, Jr., P. et al. Polymer nanofibre junctions of attolitre volume serve as zeptomole-scale chemical reactors. Nature Chemistry, doi: 10.1038/nchem.125, published online 8 March 2009. http://www.nature.com/naturechemistry
Maiti et al. Dissipative self-assembly of vesicular nanoreactors. Nature Chemistry, doi: 10.1038/nchem.2511, published online 2 May 2016

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